molecular formula C18H19ClN4O2 B3019979 2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034223-93-1

2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B3019979
CAS No.: 2034223-93-1
M. Wt: 358.83
InChI Key: JMGDBFPEJAWZRJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group and a 2-chlorophenyl-linked ethanone moiety. The 2-chlorophenyl group (derived from 1-(2-chlorophenyl)ethanone, a known precursor ) enhances lipophilicity, while the morpholino group may improve solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-15-4-2-1-3-13(15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDBFPEJAWZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, providing good to excellent yields of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of robust catalytic systems and scalable reaction conditions. The Pd-catalyzed arylation method mentioned earlier is particularly suitable for large-scale synthesis due to its high yield and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

The compound 2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS Number: 2034223-93-1) has emerged as a significant molecule in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in drug development and biological studies.

Efficacy Data

The following table summarizes the biological activity data for this compound:

Compound NameTarget Pathogen/Cell LineEC50 (µM)IC50 (µM)Notes
This compoundHepG2 Cells>40<40Low cytotoxicity observed
Analog 1 (similar structure)P. falciparum0.23N/AEffective against malaria
Analog 2 (similar structure)Tumor Cells (KB)0.011N/AHigh potency against cancer cells

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent . Its structural characteristics make it suitable for modifications that could enhance efficacy and reduce toxicity. Research has focused on synthesizing analogs to explore structure-activity relationships (SARs).

Drug Development

Studies have highlighted the compound's potential in developing drugs targeting specific enzymes involved in disease pathways. This includes investigations into its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4) , which is relevant in diabetes treatment.

Case Studies

  • Inhibition Studies : A study demonstrated that analogs of this compound effectively inhibited DPP-4 activity, suggesting potential use in managing type 2 diabetes. The synthesized derivatives exhibited varying degrees of potency, indicating the importance of structural modifications in enhancing biological activity .
  • Anticancer Activity : Another research effort evaluated the anticancer properties of similar pyrrolo[3,4-b]pyridin-5-one derivatives, showing significant efficacy against various tumor cell lines. This underscores the relevance of this compound class in cancer therapeutics .
  • Antimalarial Properties : Research has also indicated that structurally related compounds possess antimalarial activity, making them candidates for further exploration in malaria treatment strategies .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from analogs with related scaffolds:

  • Pyrrolo[3,4-b]pyridine: describes 2-benzyl-7-(4-chlorophenyl)-3-morpholino-pyrrolo[3,4-b]pyridin-5-one, which replaces the pyrimidine ring with a pyridine.
  • 1,3,4-Oxadiazole: Compounds like 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () feature a five-membered oxadiazole ring.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Features
Target Compound Pyrrolo[3,4-d]pyrimidine Bicyclic, nitrogen-rich, planar structure
Pyrrolo[3,4-b]pyridine () Pyrrolo[3,4-b]pyridine Monocyclic pyridine, reduced nitrogen density
1,3,4-Oxadiazole () 1,3,4-Oxadiazole Five-membered ring, oxygen and nitrogen atoms, less rigid

Substituent Analysis

Chlorophenyl Group
  • Target Compound : The 2-chlorophenyl group (ortho-substitution) introduces steric hindrance and moderate lipophilicity. This contrasts with para-substituted chlorophenyl analogs (e.g., ’s 2b), where para-substitution enhances antibacterial activity due to optimized electronic effects .
  • Simpler Precursors: 1-(2-Chlorophenyl)ethanone () is a foundational building block; its ethanone moiety is retained in the target compound but linked to a complex heterocycle, enhancing target specificity .
Morpholino Group
  • The morpholino substituent is shared with ’s pyrrolo[3,4-b]pyridine derivative. This group improves solubility and serves as a hydrogen-bond acceptor, critical for interactions with enzymatic active sites .
Alternative Functional Groups
  • Pyridin-4-ylthio: ’s 1-(2-morpholino-pyrrolo[3,4-d]pyrimidin-6-yl)-2-(pyridin-4-ylthio)ethanone replaces chlorophenyl with a thioether-linked pyridine.
  • Triazolylmethyl : ’s compound includes a triazole group, which may participate in click chemistry or additional hydrogen bonding, absent in the target compound .
Table 2: Substituent Impact on Properties
Substituent Compound Example Key Effects
2-Chlorophenyl Target Compound Lipophilicity, steric hindrance
4-Chlorophenyl ’s 2b Enhanced electronic effects for antimicrobial activity
Pyridin-4-ylthio ’s compound Polarizability, potential metal coordination
Triazolylmethyl ’s compound Hydrogen bonding, click chemistry compatibility

Biological Activity

The compound 2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS Number: 2034223-93-1) is a complex organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework combining a chlorophenyl group with a morpholino-substituted pyrrolo[3,4-d]pyrimidine core. The molecular formula is C21H20ClN5O3C_{21}H_{20}ClN_{5}O_{3}, with a molecular weight of approximately 425.9 g/mol. Its structural complexity suggests potential interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, which is crucial for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its analogs, particularly focusing on their efficacy against different cell lines and pathogens.

Compound NameTarget Pathogen/Cell LineEC50 (µM)IC50 (µM)Notes
This compoundHepG2 Cells>40<40Low cytotoxicity observed
Analog 1 (similar structure)P. falciparum0.23N/AEffective against malaria
Analog 2 (similar structure)Tumor Cells (KB)0.011N/AHigh potency against cancer cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiparasitic Activity : One study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibited significant antiparasitic activity against Plasmodium falciparum, with EC50 values as low as 0.23 µM for certain analogs . This suggests that the compound may have similar or enhanced activity.
  • Cytotoxicity in Cancer Cells : Research involving HepG2 liver cancer cells indicated that while the compound showed low cytotoxicity (IC50 > 40 µM), it retained significant therapeutic potential due to its selective targeting capabilities .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound could inhibit key metabolic pathways in tumor cells, leading to reduced proliferation rates. This was particularly evident in studies where modifications to the morpholino group enhanced binding affinity to target receptors .

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